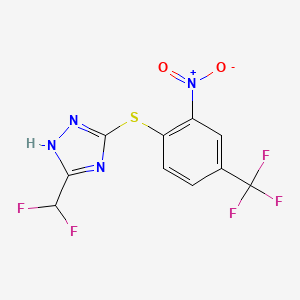
3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole is a complex organic compound characterized by the presence of difluoromethyl, nitro, and trifluoromethyl groups attached to a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common approach involves the trifluoromethylation of a suitable precursor, followed by nitration and subsequent thiolation to introduce the desired functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The trifluoromethyl and difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and strong nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and difluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The nitro group can also participate in redox reactions, further modulating the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent.
2-Nitro-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and nitro groups but lacks the triazole ring.
Uniqueness
3-(Difluoromethyl)-5-((2-nitro-4-(trifluoromethyl)phenyl)thio)-4H-1,2,4-triazole is unique due to the combination of its functional groups and the triazole ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H5F5N4O2S |
|---|---|
Peso molecular |
340.23 g/mol |
Nombre IUPAC |
5-(difluoromethyl)-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H5F5N4O2S/c11-7(12)8-16-9(18-17-8)22-6-2-1-4(10(13,14)15)3-5(6)19(20)21/h1-3,7H,(H,16,17,18) |
Clave InChI |
XOPRHKYJTZBXDP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NNC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


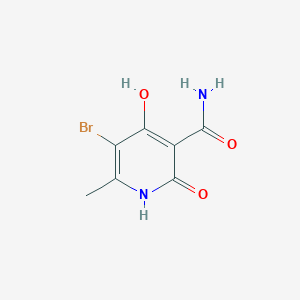
![3,5,6,7-Tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyridine](/img/structure/B11791464.png)
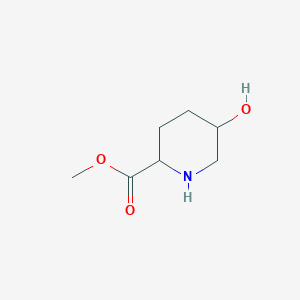
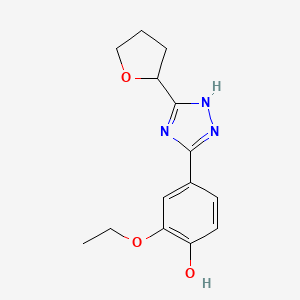

![3-Chlorofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11791496.png)
![2-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B11791499.png)
![Methyl 3-bromo-5-methoxythieno[3,2-B]pyridine-2-carboxylate](/img/structure/B11791500.png)
![1,3-Diethyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11791507.png)
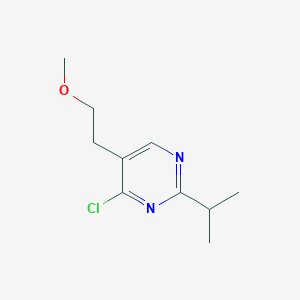
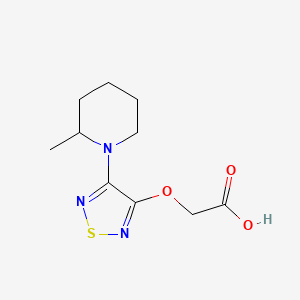

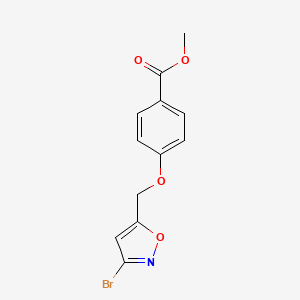
![5-(2-(3-Iodophenyl)benzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B11791549.png)
